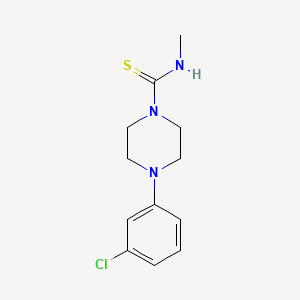

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

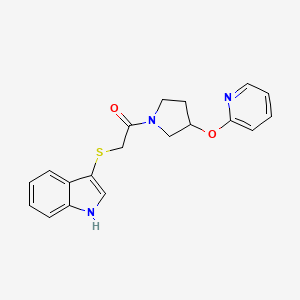

The compound “4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a carbothioamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2).

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, hydrazination, salt formation, and cyclization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and carbothioamide groups. For instance, the chlorine atom in the chlorophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Aplicaciones Científicas De Investigación

Neuroscience and Pharmacology

2-Phenylethylamine (PEA): , a naturally occurring compound in the human body, plays a crucial role in mood regulation, cognition, and behavior. As a neuromodulator, PEA influences neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers have explored PEA’s potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD) .

Medicinal Chemistry and Drug Design

Chlorine atoms strategically incorporated into biologically active molecules can enhance their biological activity. The presence of chlorine in 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may contribute to its pharmacological effects. Additionally, the nitro group, a versatile functional group, is valuable in drug design. Researchers continue to explore this compound’s potential as a therapeutic agent .

Bio-Functional Hybrid Molecules

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data .

Antiviral Activity

While specific studies on this compound’s antiviral properties are limited, its structural features warrant investigation. Researchers could explore its potential as an antiviral agent, considering the presence of both chlorine and nitro groups .

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid , related compounds have been synthesized. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit interesting properties. Further exploration of similar derivatives could reveal additional applications .

Hybrid Molecule-Based Therapeutics

Given its unique structure, 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may serve as a scaffold for designing novel hybrid molecules with diverse pharmacological effects. Researchers can explore modifications and evaluate their potential in drug discovery .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEZQTXQCOGBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)